

4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid

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An In-Depth Technical Guide to **4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid**: Properties, Synthesis, and Applications

Introduction

4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative, a class of compounds characterized by two connected phenyl rings. This structural motif serves as a valuable scaffold in medicinal chemistry and materials science. The biphenyl core provides a semi-rigid backbone that allows for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. The presence of a carboxylic acid group at the 3-position and a methoxy group at the 4'-position imparts specific electronic and steric properties, making it an important intermediate and a target molecule in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of **4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid** are summarized below. These characteristics are critical for its handling, reaction setup, and integration into drug discovery workflows.

Property	Value	Source(s)
IUPAC Name	4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid	[1]
CAS Number	725-05-3	[1][2][3]
Molecular Formula	C ₁₄ H ₁₂ O ₃	[1][2][3]
Molecular Weight	228.24 g/mol	[2][3]
Appearance	Off-White to Pale Grey Solid	[3]
Melting Point	202-203 °C	[3]
Boiling Point	424.6±38.0 °C (Predicted)	[3]
Density	1.193±0.06 g/cm ³ (Predicted)	[3]
pKa	4.15±0.10 (Predicted)	[3]
Solubility	Slightly soluble in Chloroform and Methanol	[3]
Storage	Store sealed in a dry place at room temperature	[3]

Synthesis and Purification

The most prevalent and efficient method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and excellent yields, making it a cornerstone of modern organic synthesis.

Expert Rationale for Method Selection

The Suzuki-Miyaura coupling is selected for its robustness and versatility. It allows for the direct formation of the C-C bond between the two aryl rings from readily available starting materials: an aryl halide and an arylboronic acid. The reaction conditions are generally mild, and the inorganic by-products are easily removed, simplifying purification. This method is highly favored in pharmaceutical manufacturing for its scalability and reliability.[4]

Detailed Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of **4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid** from 3-bromobenzoic acid and 4-methoxyphenylboronic acid.

Materials:

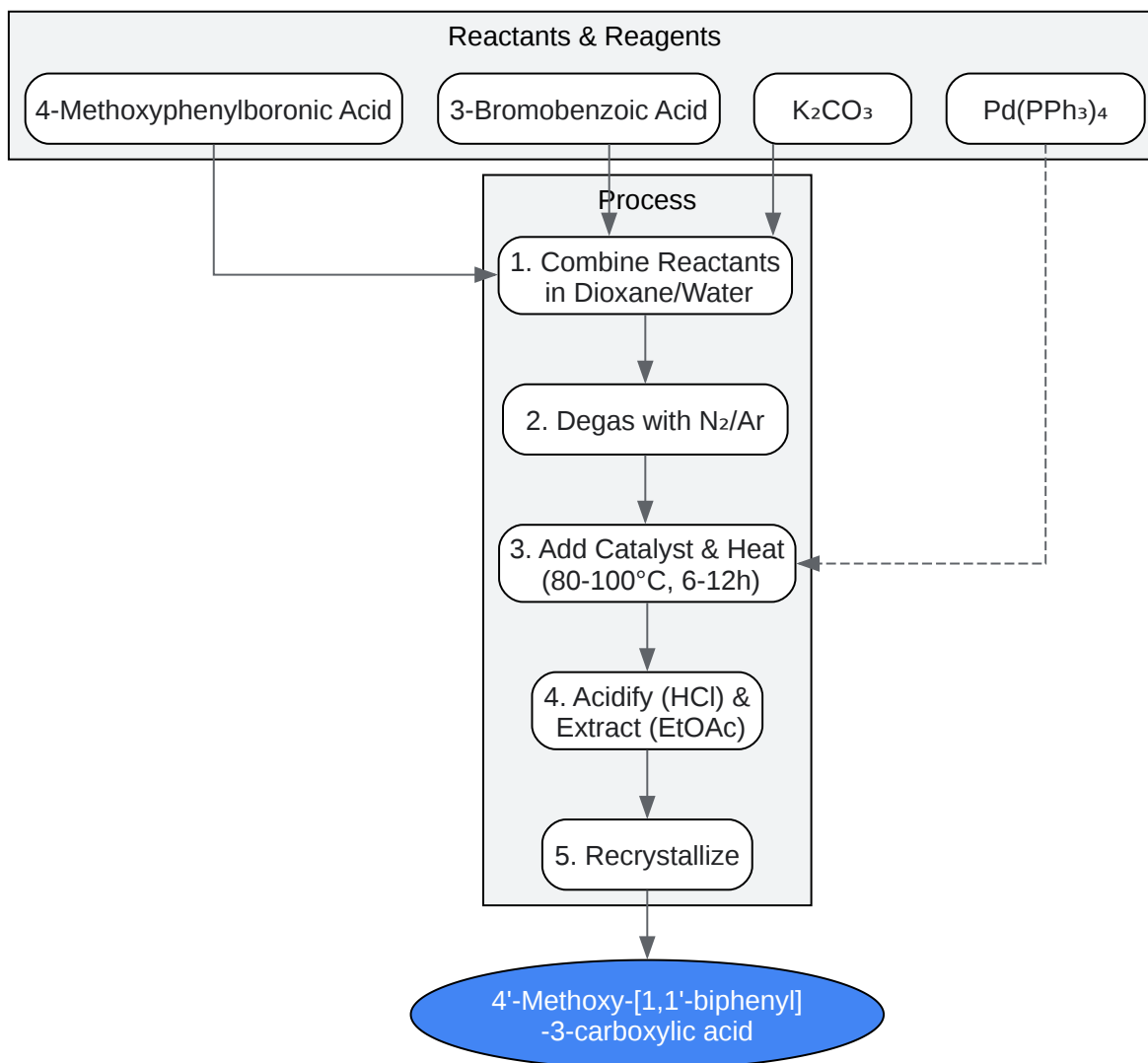
- 3-Bromobenzoic acid
- 4-Methoxyphenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)^[5]
- Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 ratio)
- 2M Hydrochloric Acid (HCl)
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.1-1.2 eq), and potassium carbonate (2.5-3.0 eq).
- **Solvent Addition:** Add the 1,4-dioxane/water solvent mixture to the flask.
- **Degassing:** Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- **Catalyst Addition:** Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq) to the reaction mixture under a nitrogen atmosphere.

- **Heating:** Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup - Cooldown & Acidification:** Once the reaction is complete, cool the mixture to room temperature. Carefully acidify with 2M HCl until the pH is approximately 2-3. A precipitate of the crude product should form.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
- **Washing:** Wash the combined organic layers with water and then with brine to remove inorganic impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or acetic acid, to obtain the final product.^[6]

Synthesis Workflow Diagram



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Caption: Suzuki-Miyaura cross-coupling workflow.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The expected spectral data provides a benchmark for validating the synthesis.

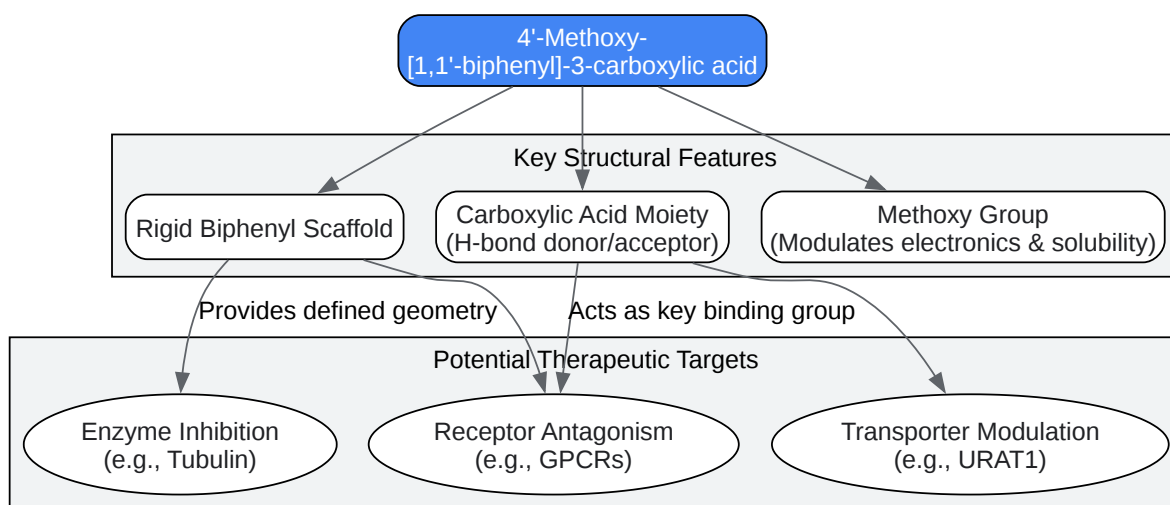
Method	Expected Features
^1H NMR	<ul style="list-style-type: none">- Aromatic Protons: Complex multiplets in the aromatic region (~7.0-8.2 ppm). The protons on the carboxylic acid-bearing ring will show distinct splitting patterns influenced by the meta-substitution. Protons on the methoxy-bearing ring will appear as two doublets (AA'BB' system) around 7.0 ppm and 7.6 ppm.^[7]- Methoxy Protons: A sharp singlet at ~3.8 ppm.^[7]- Carboxylic Acid Proton: A broad singlet, typically downfield (>12 ppm), which may be exchangeable with D₂O.
^{13}C NMR	<ul style="list-style-type: none">- Carbonyl Carbon: A signal around 167 ppm.^[5]- Aromatic Carbons: Multiple signals between ~114-145 ppm. The carbon attached to the methoxy group will be significantly shielded (~160 ppm), while the ipso-carbons of the biphenyl linkage and the carboxylic acid will also be distinct.^[5]- Methoxy Carbon: A signal around 55 ppm.^[5]
FT-IR (cm ⁻¹)	<ul style="list-style-type: none">- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.- C-O Stretch (Ether & Acid): Peaks in the 1240-1300 cm⁻¹ region.- C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹.
Mass Spec (MS)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 228.24 (for EI).- ESI(-): A prominent peak at m/z = 227.07 [M-H]⁻.^[8]- ESI(+): A prominent peak at m/z = 229.08 [M+H]⁺.^[8]

Applications in Drug Discovery and Research

The biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Its utility stems from its ability to mimic other structures and present functional groups in well-defined vectors for optimal target engagement.

- **Anti-inflammatory and Anticancer Agents:** Biphenyl carboxylic acid derivatives have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs.[\[9\]](#) The rigid structure allows for precise interactions within the colchicine binding site of tubulin.
- **URAT1 Inhibitors:** This class of compounds has been explored for the treatment of gout and hyperuricemia. The urate transporter 1 (URAT1) is a key protein in renal urate reabsorption, and its inhibition promotes uric acid excretion. Novel biphenyl carboxylic acids have been identified as potent URAT1 inhibitors.[\[10\]](#)
- **Metabolic and Cardiovascular Disease:** The structural similarity to drugs like Telmisartan, an angiotensin II receptor blocker, suggests potential applications in cardiovascular medicine. The carboxylic acid group often serves as a key binding element (a bioisostere for tetrazoles) that interacts with basic residues like arginine or lysine in receptor binding pockets.[\[11\]](#)

Logical Framework for Drug Discovery Application



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Caption: Structure-activity relationship logic map.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

Hazard Identification:

- GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[3\]](#)[\[12\]](#)
- Signal Word: Warning[\[3\]](#)[\[12\]](#)
- Pictogram: GHS07 (Exclamation Mark)[\[3\]](#)

Protocol for Safe Handling and Storage

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[13\]](#) Ensure eyewash stations and safety showers are

readily accessible.[14]

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[14] Avoid all personal contact.[15]
 - Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.
- Handling Practices: Avoid generating dust. Do not breathe dust or mist.[13] Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.[13]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[3][13]
- First Aid Measures:
 - If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen.[12]
 - If on Skin: Wash off immediately with plenty of soap and water.[12]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
 - If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

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